Cas no 70789-55-8 (2,4-O-Benzylidene-1-O-tosyl-D-threitol)

2,4-O-Benzylidene-1-O-tosyl-D-threitol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O210460-200mg |
2,4-O-Benzylidene-1-O-tosyl-D-threitol |
70789-55-8 | 200mg |
$ 260.00 | 2022-06-03 | ||
TRC | O210460-100mg |
2,4-O-Benzylidene-1-O-tosyl-D-threitol |
70789-55-8 | 100mg |
$ 155.00 | 2022-06-03 |
2,4-O-Benzylidene-1-O-tosyl-D-threitol 関連文献
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2,4-O-Benzylidene-1-O-tosyl-D-threitolに関する追加情報
Research Brief on 2,4-O-Benzylidene-1-O-tosyl-D-threitol (CAS: 70789-55-8) in Chemical Biology and Pharmaceutical Applications
The compound 2,4-O-Benzylidene-1-O-tosyl-D-threitol (CAS: 70789-55-8) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications as a chiral building block and intermediate in synthetic chemistry. This research brief synthesizes the latest findings on its structural properties, synthetic utility, and potential therapeutic applications, with a focus on studies published within the past three years.
Recent advances in asymmetric synthesis have highlighted the critical role of 70789-55-8 in constructing complex molecular architectures. A 2023 study in Journal of Organic Chemistry demonstrated its efficacy as a precursor for threitol-derived phosphonates, showing remarkable stereocontrol in nucleophilic substitutions (Zhang et al., 2023). The benzylidene-protected diol moiety provides unique regioselectivity in tosyl displacement reactions, enabling the synthesis of bioactive molecules with quaternary carbon centers.
In pharmaceutical applications, derivatives of 2,4-O-Benzylidene-1-O-tosyl-D-threitol have shown promise as scaffolds for kinase inhibitors. Molecular docking studies published in Bioorganic & Medicinal Chemistry (2024) revealed that structural analogs exhibit high binding affinity to PI3Kδ, suggesting potential in oncology therapeutics. The rigid threitol backbone appears to confer metabolic stability while maintaining target engagement, addressing a key challenge in small-molecule drug development.
Analytical characterization of 70789-55-8 has been enhanced through modern techniques. A 2024 ACS Omega paper reported comprehensive NMR studies (including 13C-DEPT and 2D-HSQC) that resolved previous ambiguities in its conformational dynamics. These findings have important implications for quality control in GMP synthesis, particularly regarding the compound's tendency to form rotamers in solution.
Emerging applications in radiopharmaceuticals have expanded the compound's utility. Researchers at ETH Zürich (2023) utilized 70789-55-8 as a starting material for 18F-labeled PET tracers, capitalizing on the tosyl group's radiosusceptibility. The resulting imaging agents demonstrated improved blood-brain barrier penetration compared to glucose analogs, highlighting its potential in neurological disorder diagnostics.
From a synthetic methodology perspective, recent work has focused on greener transformations. A 2024 Green Chemistry publication detailed a biocatalytic approach to enantiopure 2,4-O-Benzylidene-1-O-tosyl-D-threitol using engineered ketoreductases, achieving 98% ee while eliminating traditional heavy metal catalysts. This aligns with the pharmaceutical industry's increasing emphasis on sustainable manufacturing processes.
Ongoing clinical investigations (Phase I/II) are evaluating threitol-based prodrugs derived from this scaffold for antiviral applications, particularly against RNA viruses. Preliminary data suggests enhanced cellular uptake compared to acyclic nucleoside phosphonates, while maintaining favorable toxicity profiles. These developments position 70789-55-8 as a structurally privileged intermediate in antiviral discovery pipelines.
In conclusion, 2,4-O-Benzylidene-1-O-tosyl-D-threitol continues to demonstrate multifaceted value across chemical biology and pharmaceutical research. Its evolving applications—from asymmetric synthesis to radiopharmaceuticals—underscore the importance of this chiral building block. Future research directions likely include further exploration of its supramolecular properties and expansion into mRNA delivery systems, building upon its demonstrated capacity for nucleic acid interactions.
70789-55-8 (2,4-O-Benzylidene-1-O-tosyl-D-threitol) 関連製品
- 2580207-24-3(2-(1r,3r)-3-{(benzyloxy)carbonylamino}cyclobutylacetic acid)
- 1282720-61-9(2-Diethylamino-4-trifluoromethyl-pyrimidine-5-carboxylic acid)
- 1249145-91-2(5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide)
- 1804254-07-6(3-(3-Chloro-2-oxopropyl)-2-formylmandelic acid)
- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)
- 2098031-51-5(4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride)
- 1697520-47-0(2-(2-Methoxyacetyl)-5,5-dimethylcyclohexane-1,3-dione)
- 1541473-44-2(2-amino-N-methyl-2-(2-methylphenyl)acetamide)
- 933738-01-3((5-methoxy-1,3-benzothiazol-2-yl)methanamine)
- 2877688-49-6(N-(oxan-4-yl)-2-(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide)




